molecular formula C19H17NO6 B3541506 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B3541506
M. Wt: 355.3 g/mol
InChI Key: BLFYZYLFUYVGCR-UHFFFAOYSA-N
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Description

2-((3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic coumarin derivative designed for biochemical research, particularly in oncology and immunology. This compound is of significant interest in the investigation of enzyme inhibition pathways. Structurally related coumarin-carboxamide hybrids have demonstrated potent and selective inhibitory activity against tumor-associated human carbonic anhydrase isoforms (hCA IX), which are validated antitumor targets involved in pH regulation and tumorigenesis . The mechanism of action for this class of compounds is distinctive; they act as prodrugs that undergo hydrolysis within the enzyme active site, generating a 2-hydroxy-cinnamic acid derivative which then blocks the entrance to the active site cavity, offering a high degree of isoform selectivity . Furthermore, coumarin derivatives bearing similar acetamide functionalities are actively researched for their anti-inflammatory potential. Studies on related compounds have shown efficacy in suppressing the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in cellular models like LPS-induced RAW264.7 macrophages . The activity is often mediated through the suppression of critical inflammatory signaling pathways, including MAPK and NF-κB . The structural core of this compound, which incorporates a 7-oxyacetamide moiety on the chromen-4-one scaffold, is a recognized pharmacophore in medicinal chemistry, contributing to interactions with various biological targets . This product is intended for non-clinical research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the relevant scientific literature on coumarin derivatives for specific experimental protocols and handling procedures.

Properties

IUPAC Name

2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-11-19(26-14-5-3-4-12(8-14)23-2)18(22)15-7-6-13(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFYZYLFUYVGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable halogenated precursor.

    Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction, using an appropriate amine and acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anti-cancer properties : Compounds related to chromones have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory effects : The methoxyphenoxy group may enhance the compound's ability to modulate inflammatory pathways.

Table 1: Biological Activities of Related Compounds

Compound NameActivityReference
3-(3-methoxyphenoxy)-4-oxo-4H-chromenAnti-tumor
(3-methoxyphenoxy)acetonitrileAnti-inflammatory
1-(3-methoxyphenyl)-3-naphthalenStructural studies

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer effects of compounds structurally similar to 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide. Results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential for development as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of derivatives related to this compound. The findings showed a reduction in pro-inflammatory cytokines in vitro, highlighting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituent positions, side chains, and functional groups, leading to differences in bioactivity, solubility, and receptor affinity. Below is a detailed comparison:

Substituent Position and Bioactivity

  • Compound 35b (N-[6-Hexyl-3-(3-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide): Shares the 3-methoxyphenyl and methyl substituents but includes a hexyl chain at position 4. This alkyl chain enhances lipophilicity (higher cLogP) and improves membrane permeability compared to the target compound .
  • Compound 36 (N-[3-(2-Methoxyphenyl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl]acetamide): The ortho-methoxyphenyl group introduces steric constraints, reducing FPR1 antagonism efficacy compared to the meta-substituted target compound .

Functional Group Modifications

  • Compound 37b (3-(3-Methoxyphenyl)-2,6-dimethyl-4-oxo-4H-chromen-7-yl heptanoate): Replaces the acetamide with a heptanoate ester. This modification increases hydrophobicity (cLogP ≈ 5.2) but reduces bioavailability due to slower hydrolysis in vivo .
  • Compound in (2-{[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide): Incorporates a trifluoromethyl group at position 2, which enhances metabolic stability and electron-withdrawing effects, improving receptor-ligand interactions .
  • Compound in ((±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide): Substitutes the 3-methoxyphenoxy group with a chloro-phenylacetamide. This derivative exhibits superior anti-inflammatory activity (IC₅₀ = 12 μM vs. ibuprofen’s IC₅₀ = 25 μM) due to halogen-mediated hydrophobic interactions .

Core Scaffold Variations

  • Compound in (2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide): Features a tetrahydro-benzo[c]chromen core instead of coumarin. The saturated ring system reduces planarity, altering binding modes but improving solubility (cLogP = 3.1) .

Data Tables: Key Comparative Properties

Compound Substituents cLogP Bioactivity Highlights Reference
Target Compound 3-(3-Methoxyphenoxy), 2-methyl, acetamide 3.8 FPR1 antagonism (docking score: -8.2 kcal/mol)
35b 3-(3-Methoxyphenyl), 6-hexyl 5.1 Enhanced membrane permeability
37b Heptanoate ester 5.2 Lower bioavailability, slow hydrolysis
Compound Trifluoromethyl, 2-ethoxyphenoxy 4.9 Improved metabolic stability
Compound Chloro-phenylacetamide 4.5 Anti-inflammatory (IC₅₀ = 12 μM)
Compound Tetrahydro-benzo[c]chromen core 3.1 Higher solubility

Biological Activity

The compound 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide , a derivative of chromone, has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activity, drawing from various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H16O7C_{19}H_{16}O_{7}, with a molecular weight of approximately 340.33 g/mol. The compound features a chromone backbone, which is linked to an acetamide group through an ether bond. This unique structure suggests diverse chemical reactivity and potential biological interactions.

Synthesis

Synthesis of this compound typically involves several steps, including:

  • Formation of the Chromone Core : Utilizing methods such as the Suzuki–Miyaura coupling reaction.
  • Esterification : Reacting the chromone derivative with acetic acid or acetic anhydride.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Anti-inflammatory Properties

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases .

Antioxidant Activity

The antioxidant properties are attributed to its ability to scavenge free radicals, which can mitigate oxidative stress in cells.

Anticancer Potential

There is emerging evidence that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanisms may involve the modulation of cell cycle regulators and apoptosis pathways.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that derivatives of this compound can reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent.
  • Mechanistic Insights : Studies utilizing molecular docking have indicated that this compound may interact with specific proteins involved in cancer progression and inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
3-(3-methoxyphenoxy)-4-oxo-4H-chromenContains a methoxyphenyl groupStudied for anti-tumor effects
(3-methoxyphenoxy)acetonitrileSimilar methoxyphenoxy groupUsed in various chemical applications
1-(3-methoxyphenyl)-3-naphthalenShares methoxy groupInvestigated for structural properties

The comparative analysis highlights the unique aspects of this compound, particularly its dual functionality derived from both chromenone and acetamide structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a coumarin core (e.g., 7-hydroxy-2-methyl-4H-chromen-4-one). Introduce the 3-methoxyphenoxy group via nucleophilic aromatic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux .
  • Step 2 : Functionalize the 7-hydroxy position with an acetamide group via a chloroacetylation reaction. Use TLC (silica gel, CH₂Cl₂/MeOH gradient) to monitor reaction progress .
  • Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of chloroacetyl chloride) and reaction time (overnight stirring) to improve yield. Purify via column chromatography (hexane/ethyl acetate) and characterize intermediates using 1^1H/13^13C NMR .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Spectroscopy :

  • NMR : Use 1^1H NMR (CDCl₃, 300 MHz) to confirm methoxy (δ\delta ~3.8 ppm) and acetamide (δ\delta ~2.1 ppm) groups. 13^13C NMR identifies carbonyl signals (e.g., 4-oxo chromenone at δ\delta ~175 ppm) .
    • Crystallography :
  • X-ray diffraction : Refine crystal structures using SHELXL (for small molecules) or SHELXTL. Analyze anisotropic displacement parameters with ORTEP for Windows .
  • Validation : Cross-check crystallographic data with WinGX-generated CIF files to resolve packing discrepancies .

Q. What initial biological screening approaches are appropriate to assess its bioactivity?

  • In vitro assays :

  • Enzyme inhibition : Test against targets like alcohol dehydrogenase (ADH) or Helicobacter pylori succinate dehydrogenase (HpSDH) using IC₅₀ measurements (e.g., microplate reader at 340 nm) .
  • Cytotoxicity : Evaluate using MTT assays on cancer cell lines (e.g., HeLa) at concentrations of 1–50 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's reactivity?

  • Case study : If DFT calculations predict higher electrophilicity at the 4-oxo group but experimental data show reactivity at the methoxyphenoxy moiety:

  • Re-evaluate solvation effects : Use COSMO-RS to model solvent interactions in DMF or THF .
  • Validate intermediates : Isolate and characterize transient species (e.g., via LC-MS) to identify competing reaction pathways .
    • Tool : Compare experimental XRD bond lengths/angles with Gaussian-optimized geometries .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Derivatization :

  • Modify substituents : Replace the 3-methoxyphenoxy group with electron-withdrawing groups (e.g., sulfonyl) to assess impact on bioactivity .
  • Bioisosteres : Substitute the acetamide with sulfonamide or urea moieties to improve metabolic stability .
    • Data analysis :
  • Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

Q. What advanced computational methods are used to model interactions with biological targets?

  • Molecular docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Dock into ADH active sites (PDB: 1HDX) to identify H-bond interactions with His-67 and NAD+^+ cofactors .
    • MD simulations :
  • Protocol : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy profiles (MM-PBSA) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for acetamide coupling to avoid hydrolysis .
  • Crystallography : For twinned crystals, use SHELXD for structure solution and TWINLAW for matrix refinement .
  • Bioactivity : Include positive controls (e.g., curcumin for HpSDH inhibition) to validate assay reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.